Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18ClNO4S. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl compounds. One common method includes the reaction of benzyl piperidine-1-carboxylate with chlorosulfonyl methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the chlorosulfonyl group, which imparts distinct reactivity and biological activity. Its piperidine ring is a versatile scaffold that can be modified to enhance its properties for various applications .
Biological Activity
Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a compound that has attracted considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a chlorosulfonyl methyl group. The molecular formula is C13H14ClO3S, with a molecular weight of approximately 303.76 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for various chemical transformations.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Piperidine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure can enhance selectivity and potency against specific biological targets associated with cancer progression.
- Antimicrobial Activity : Compounds containing piperidine and chlorosulfonyl groups have demonstrated antimicrobial properties, indicating their potential in treating infections caused by resistant pathogens.
- Inhibition of Viral Entry : Similar piperidine derivatives have been evaluated for their ability to inhibit viral entry mechanisms, particularly in the context of Ebola virus . Such compounds can block viral glycoprotein-mediated entry into host cells.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Cytotoxic effects on cancer cell lines | |
Antimicrobial | Effective against resistant pathogens | |
Viral Inhibition | Inhibits entry of viruses like Ebola |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Modification of the Piperidine Ring : Structural alterations to the piperidine ring can significantly impact binding affinity and selectivity towards target proteins involved in disease pathways.
- Chlorosulfonyl Group's Role : The positioning and nature of the chlorosulfonyl group contribute to the compound's reactivity and interaction with biological macromolecules, enhancing its pharmacological profile.
Case Studies
Several studies have highlighted the efficacy of related compounds in preclinical models:
- Cytotoxicity Against Cancer Cells : A study demonstrated that modified piperidine derivatives exhibited IC50 values in submicromolar ranges against various cancer cell lines, suggesting strong anticancer potential.
- Antiviral Activity Against Ebola Virus : Compounds structurally similar to this compound were shown to inhibit viral entry effectively, with select compounds achieving low nanomolar EC50 values .
Properties
Molecular Formula |
C14H18ClNO4S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
LHXVVMYAMUOHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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